2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-
CAS No.: 57360-63-1
Cat. No.: VC18444541
Molecular Formula: C33H29N3O3
Molecular Weight: 515.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57360-63-1 |
|---|---|
| Molecular Formula | C33H29N3O3 |
| Molecular Weight | 515.6 g/mol |
| IUPAC Name | N-[4-(4-tert-butylphenoxy)phenyl]-1-hydroxy-4-phenyldiazenylnaphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C33H29N3O3/c1-33(2,3)22-13-17-25(18-14-22)39-26-19-15-23(16-20-26)34-32(38)29-21-30(36-35-24-9-5-4-6-10-24)27-11-7-8-12-28(27)31(29)37/h4-21,37H,1-3H3,(H,34,38) |
| Standard InChI Key | MEVAAZHTGVFWTB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C(=C3)N=NC5=CC=CC=C5)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C<sub>33</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub>, with a molecular weight of 515.6 g/mol. Its IUPAC name reflects the presence of a naphthalenecarboxamide core, a tert-butylphenoxy group, and a phenylazo substituent. The azo (-N=N-) linkage and hydroxyl (-OH) group contribute to its chromophoric and acid-base properties, respectively.
| Property | Value | Source |
|---|---|---|
| CAS No. | 57360-63-1 | |
| Molecular Formula | C<sub>33</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub> | |
| Molecular Weight | 515.6 g/mol | |
| Key Functional Groups | Azo, carboxamide, hydroxyl |
The tert-butylphenoxy group enhances lipophilicity, potentially influencing solubility and binding affinity in biological or material systems.
Synthesis and Production
Reaction Pathway
Synthesis begins with diazotization of an aromatic amine to form a diazonium salt, followed by coupling with a naphthol derivative to introduce the azo group. Subsequent amidation and etherification steps incorporate the carboxamide and tert-butylphenoxy moieties. Catalytic systems, such as palladium-based catalysts, may facilitate cross-coupling reactions, while refluxing in polar aprotic solvents (e.g., dimethylformamide) optimizes yield.
| Step | Process | Reagents/Conditions |
|---|---|---|
| 1 | Diazotization | NaNO<sub>2</sub>, HCl, 0–5°C |
| 2 | Azo Coupling | Naphthol derivative, pH 9–10 |
| 3 | Amidation | Carboxylic acid, SOCl<sub>2</sub> |
| 4 | Etherification | tert-Butylphenol, K<sub>2</sub>CO<sub>3</sub> |
Large-scale production employs continuous flow reactors to improve efficiency and reduce byproducts.
Analytical Characterization
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying molecular structure. Reverse-phase HPLC using Newcrom R1 columns resolves impurities, ensuring >95% purity for research applications.
| Technique | Purpose | Key Findings |
|---|---|---|
| <sup>1</sup>H NMR | Confirm proton environments | Aromatic protons at δ 7.2–8.5 ppm |
| HRMS | Verify molecular weight | [M+H]<sup>+</sup> at m/z 516.2 |
| HPLC | Purity assessment | Retention time: 12.3 min |
Physicochemical Properties
Acid-Base Behavior
The hydroxyl group (pKa ≈ 9.5) and azo linkage influence solubility and stability. Based on analog data, the compound is sparingly soluble in water but dissolves in organic solvents like dichloromethane .
| Property | Value/Description | Source |
|---|---|---|
| pKa (hydroxyl) | ~9.5 (estimated) | |
| Solubility | Soluble in DCM, DMF | |
| LogP | ~5.2 (predicted) |
Applications and Mechanistic Insights
Industrial and Material Science Uses
As a monoazo pigment, the compound’s conjugated π-system enables absorption in the visible spectrum, making it suitable for dyes and coatings . The tert-butyl group improves thermal stability, a desirable trait for high-temperature applications.
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